molecular formula C5H11N3O2 B1350617 Morpholine-4-carbohydrazide CAS No. 29053-23-4

Morpholine-4-carbohydrazide

Cat. No. B1350617
CAS RN: 29053-23-4
M. Wt: 145.16 g/mol
InChI Key: XOGXFOXHAJFGKI-UHFFFAOYSA-N
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Description

Morpholine-4-carbohydrazide is a compound with the CAS Number: 29053-23-4 . It has a molecular weight of 145.16 .


Synthesis Analysis

Morpholines, including Morpholine-4-carbohydrazide, are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The Inchi Code of Morpholine-4-carbohydrazide is 1S/C5H11N3O2/c6-7-5(9)8-1-3-10-4-2-8/h1-4,6H2,(H,7,9) . The Inchi Key is XOGXFOXHAJFGKI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of morpholines often involves the use of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of these compounds with α-haloacid chlorides can produce various substituted morpholines .

Scientific Research Applications

Antimicrobial Properties

Morpholine-4-carbohydrazide derivatives have shown significant antimicrobial properties. In a study, adamantane-isothiourea hybrid derivatives containing morpholine-4-carbohydrazide exhibited potent broad-spectrum antibacterial activity against various bacterial strains and the pathogenic fungus Candida albicans. These compounds were also effective against Gram-positive bacteria, showcasing their potential in antimicrobial applications (Al-Wahaibi et al., 2017).

Pharmacological Significance

Morpholine and its derivatives, including morpholine-4-carbohydrazide, are integral in the design and development of various drugs due to their versatile scaffold. This is attributed to their wide range of biological activities, making them significant in the medicinal chemistry and pharmacological fields. They contribute to the efficacy of enzyme active-site inhibitors and possess selective affinity for a range of receptors, enhancing the potency and pharmacokinetic properties of pharmaceuticals (Kourounakis et al., 2020).

Use in Drug Synthesis

Morpholine-4-carbohydrazide is used as a key building block in the synthesis of various bioactive molecules. The morpholine ring's facile synthetic routes and advantageous physicochemical properties make it a preferred choice in drug synthesis. It has been employed in creating a wide array of compounds with diverse therapeutic activities, demonstrating its significance in drug design and development (Kourounakis et al., 2020).

Antibacterial and Antifungal Activities

Several studies have highlighted the antibacterial and antifungal properties of morpholine-4-carbohydrazide derivatives. These compounds have demonstrated effectiveness against multi-resistant strains of bacteria and fungi, indicating their potential as antibacterial and antifungal agents. This includes activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and various strains of Candida (Oliveira et al., 2015).

Safety And Hazards

Morpholine-4-carbohydrazide is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

morpholine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c6-7-5(9)8-1-3-10-4-2-8/h1-4,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGXFOXHAJFGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380615
Record name morpholine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-4-carbohydrazide

CAS RN

29053-23-4
Record name morpholine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholine-4-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
IL Dalinger, AV Kormanov, TK Shkineva… - Asian Journal of …, 2020 - Wiley Online Library
… The major product, morpholine-4-carbohydrazide 23 b (43%), from the attack of morpholine (1.5 equiv.) on 3 b arises from the azasydnone ring-opening/aza group reduction, with a …
Number of citations: 11 onlinelibrary.wiley.com
AV Bogolubsky, YS Moroz, PK Mykhailiuk, YV Dmytriv… - RSC Advances, 2015 - pubs.rsc.org
A diverse library of twenty-five 4-mono- and disubstituted semicarbazides was prepared in a one-pot two-step approach. The method includes formation of a carbamate from bis(2,2,2-…
Number of citations: 10 pubs.rsc.org
RK Amewu, CF Ade, ID Otchere, P Morgan… - Results in …, 2022 - Elsevier
Malaria and tuberculosis (TB) though curable and preventable, remain serious public health problems globally, with devastating consequences. Co-infection of these two deadly …
Number of citations: 2 www.sciencedirect.com
MGN Russell, RW Carling, JR Atack… - Journal of medicinal …, 2005 - ACS Publications
… N‘-(4-Chloro-5,6,7,8-tetrahydro-5,8-ethanophthalazin-1-yl)morpholine-4-carbohydrazide (106). To a solution of 102 (1.024 g, 4.56 mmol) in chloroform (20 mL) under nitrogen was …
Number of citations: 76 pubs.acs.org

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